molecular formula C9H17N3O2S B1470458 2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide CAS No. 2097952-73-1

2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide

Cat. No.: B1470458
CAS No.: 2097952-73-1
M. Wt: 231.32 g/mol
InChI Key: CCYYBASMCMNSKZ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide ( 2097952-73-1) is a high-purity synthetic building block of significant interest in advanced chemical research. This compound features a 1,2,5-thiadiazolidine 1,1-dioxide core, a heterocyclic motif recognized for its strong electron-withdrawing properties and its ability to be reduced to stable radical anion species, making it a promising candidate in the design of functional molecular materials . The sulfonyl (>SO 2 ) group is a key functional feature, dramatically enhancing the heterocycle's ability to accommodate negative charge compared to non-oxidized thiadiazoles, which is crucial for developing organic conductors, batteries, and magnetic materials . In pharmaceutical research, the compound's structure is highly relevant for rational drug design. Its core is a five-membered heterocycle containing multiple heteroatoms, a class of structures that is essential in many FDA-approved antibacterial agents . The pyrrolidine and cyclopropyl substituents are particularly noteworthy, as these pharmacophores are present in various therapeutic agents, including beta-lactam antibiotics and fluoroquinolones, where they can influence potency, spectrum of activity, and pharmacokinetic profiles . Researchers can leverage this molecule as a key intermediate for constructing novel bioactive compounds. This product is provided with a guaranteed purity of 98% (Cat. No. 807110) and must be stored at 2-8°C to ensure stability . This chemical is intended For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-cyclopropyl-5-pyrrolidin-3-yl-1,2,5-thiadiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2S/c13-15(14)11(8-1-2-8)5-6-12(15)9-3-4-10-7-9/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYYBASMCMNSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCN(S2(=O)=O)C3CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis of 1,2,5-Thiadiazolidine 1,1-dioxide Scaffold

The foundational step in preparing the target compound is the construction of the 1,2,5-thiadiazolidine 1,1-dioxide ring system. This is typically achieved via the reaction of diamines with sulfur-based reagents under controlled conditions.

Method Reagents Reaction Conditions Yield Notes
Reaction of N-methylethylenediamine with sulfuric diimide in pyridine N-methylethylenediamine, sulfuric diimide, pyridine Reflux, 3 hours 52.3% After reflux, extraction and column chromatography yielded white solid; characterized by NMR and LC-MS
Reaction of N-methylethylenediamine with sulfamide in pyridine N-methylethylenediamine, sulfamide, pyridine 120°C, 16-24 hours, inert atmosphere 28-68% Prolonged heating under nitrogen atmosphere; product isolated as viscous oil or colorless oil; purification by chromatography
Reaction of N-methylethylenediamine with sulfamide in 1,4-dioxane N-methylethylenediamine, sulfamide, 1,4-dioxane Reflux, 18-20 hours 16% Lower yield compared to pyridine solvent; purification by flash chromatography

These methods demonstrate that the choice of solvent and sulfur source (sulfuric diimide vs sulfamide) significantly affects the yield and purity of the thiadiazolidine dioxide core.

Alkylation and Functional Group Transformations

Several alkylation methods have been reported for introducing substituents on the thiadiazolidine dioxide ring:

Alkylation Method Reagents Conditions Yield Notes
Alkylation with 4-nitrobenzyl bromide in presence of potassium carbonate 2-methyl-thiadiazolidine dioxide, 4-nitrobenzyl bromide, K2CO3 N-methylacetamide, room temperature, 5 hours 67-85% (combined) Reaction proceeds smoothly with good yields; product isolated by crystallization and chromatography
Reaction with sodium hydride and epoxides 2-methyl-thiadiazolidine dioxide, sodium hydride, epoxide derivatives DMSO, ambient temperature, 2 days 28% Allows introduction of hydroxyalkyl substituents; purification by chromatography and recrystallization

These methods suggest that strong bases (NaH, K2CO3) and polar aprotic solvents (DMF, DMSO) facilitate substitution reactions on the thiadiazolidine dioxide nucleus.

Summary Table of Key Preparation Parameters

Step Reagents Solvent Temperature Time Yield Remarks
Core ring formation N-methylethylenediamine + sulfamide Pyridine 100-120°C 16-24 h 28-68% Inert atmosphere improves yield
Alkylation (pyrrolidinyl/cyclopropyl) Alkyl halides or Pd-catalyzed coupling DMF, DMSO, or dioxane RT to 105°C 2-9 h 48-75% Pd catalysts and phosphine ligands enhance coupling
Base-mediated substitution Sodium hydride or K2CO3 DMF, DMSO RT to reflux 5 min to 2 days 16-67% Requires careful control of moisture and atmosphere

Research Findings and Considerations

  • The presence of electron-withdrawing sulfone groups (1,1-dioxide) on the thiadiazolidine ring activates the ring toward nucleophilic attack, enabling substitution reactions.

  • Pyridine and polar aprotic solvents such as DMF and DMSO are preferred for high yields and cleaner reactions.

  • Prolonged heating and inert atmosphere conditions are critical for maximizing yields and minimizing side reactions.

  • Palladium-catalyzed cross-coupling methods provide a versatile approach for introducing diverse substituents including cyclopropyl and pyrrolidinyl groups.

  • Purification typically involves column chromatography using ethyl acetate, hexane, or methanol mixtures, and crystallization to isolate pure products.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiadiazolidine derivatives with different oxidation states.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted thiadiazolidine compounds with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiadiazolidine derivatives exhibit significant antimicrobial properties. The presence of the thiadiazolidine core in this compound contributes to its ability to inhibit bacterial growth. Studies have shown that related compounds possess activity against various strains of bacteria and fungi, suggesting that 2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide may also have similar effects .

Anticancer Potential

Preliminary studies suggest that compounds with a thiadiazolidine structure may exhibit anticancer properties. The mechanism is thought to involve the induction of apoptosis in cancer cells. Research focusing on related compounds has demonstrated their ability to inhibit tumor growth in vitro and in vivo models, indicating a potential application for this compound in cancer therapy .

Neurological Applications

The pyrrolidine moiety in the compound suggests potential applications in treating neurological disorders. Compounds containing pyrrolidine have been studied for their effects on neurotransmitter systems and may offer neuroprotective benefits. Investigations into similar structures have indicated potential efficacy in models of neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored various thiadiazolidine derivatives for their antimicrobial properties. The results showed that modifications to the thiadiazolidine core significantly affected activity against specific bacterial strains, paving the way for further exploration of this compound as a lead compound .

Case Study 2: Anticancer Activity

In another study focusing on anticancer agents derived from thiadiazolidines, researchers found that specific substitutions on the thiadiazolidine ring enhanced cytotoxicity against breast cancer cell lines. The study suggests that further investigation into structural modifications could optimize the anticancer efficacy of compounds like this compound .

Comparative Analysis with Related Compounds

Compound NameStructureAntimicrobial ActivityAnticancer ActivityNeurological Activity
Thiadiazolidine AThiadiazolidine AHighModerateLow
Thiadiazolidine BThiadiazolidine BModerateHighModerate
This compound Target CompoundTBDTBDTBD

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the 1,2,5-thiadiazolidine 1,1-dioxide family, which shares a sulfonamide core but varies in substituent groups. Below is a comparative analysis with structurally related derivatives:

Compound Substituents Key Properties Applications/Findings
Target Compound 2-Cyclopropyl, 5-pyrrolidin-3-yl High polarity (sulfone), steric bulk, moderate solubility in polar solvents Limited biological data; inferred potential as a pharmacophore or ligand
N2,N5-Disubstituted Derivatives e.g., propionyl, methyl ester groups Variable solubility (polarity-dependent), stable radical anions Antimicrobial activity against Gram-positive bacteria (e.g., S. aureus)
1,2,5-Thiadiazolo-phenanthroline Derivatives Annulated with phenanthroline Multidimensional crystal structures, spin crossover transitions, magnetic coupling Coordination chemistry (e.g., Fe complexes), materials science applications
Non-Oxidized 1,2,5-Thiadiazoles No sulfone group Lower polarity, higher reactivity toward nucleophiles Limited radical stability; less suited for electronic materials

Key Comparative Insights

Electronic Properties: The sulfone group in the target compound enhances stability and electron-withdrawing capacity compared to non-oxidized thiadiazoles, which are more prone to nucleophilic attack . Radical anion salts of sulfone derivatives (e.g., tdapO₂) exhibit tunable magnetic coupling (antiferromagnetic to ferromagnetic), unlike non-sulfone analogues .

Biological Activity :

  • N,N’-disubstituted derivatives (e.g., compound 1d in ) show marked antimicrobial activity, suggesting that the sulfone core combined with flexible substituents (e.g., esters) enhances bioactivity. The target compound’s pyrrolidine group may offer similar advantages but requires empirical validation .

Coordination Chemistry :

  • Thiadiazole 1,1-dioxides like tdapO₂ form stable complexes with transition metals (e.g., Fe, Cu), enabling spin crossover behavior and multidimensional networks. The target compound’s cyclopropyl group could sterically hinder metal coordination, limiting such applications .

Safety and Reactivity: The target compound’s hazard profile (e.g., respiratory irritation) aligns with other sulfone derivatives, which often require rigorous PPE. Non-oxidized thiadiazoles, by contrast, may pose fewer handling risks but lack functional versatility .

Research Findings and Data Gaps

  • Magnetic/Electronic Data : While tdapO₂ derivatives show strong magnetic coupling (e.g., J = −320 K to +24 K), analogous data for the target compound are absent, highlighting a critical research gap .
  • Biological Studies : Antimicrobial or pharmacological studies for the target compound are unreported, unlike its N,N’-disubstituted analogues .

Biological Activity

2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide is a compound of interest due to its potential biological activities, particularly within the realm of medicinal chemistry. This article aims to explore its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound belongs to the class of thiadiazolidine derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

  • Molecular Formula : C8_{8}H12_{12}N4_{4}O2_{2}S
  • SMILES : C1CC(NC1)C2=N(S(=O)(=O)N=C2)C(=O)N

Anticonvulsant Activity

Research indicates that thiadiazolidine derivatives exhibit significant anticonvulsant properties. In a study involving various analogs of thiadiazolidines, it was found that compounds with a pyrrolidine moiety demonstrated enhanced efficacy in picrotoxin-induced seizure models. The SAR analysis highlighted the importance of substituents on the pyrrolidine ring in modulating activity levels .

Antimicrobial Properties

Thiadiazolidine derivatives have also been evaluated for their antimicrobial activities. Compounds similar to this compound showed promising results against various bacterial strains. The presence of the thiadiazole ring system is believed to contribute to this activity by enhancing membrane permeability and stability .

Anticancer Potential

The anticancer properties of thiadiazolidine derivatives have been documented in several studies. For instance, compounds with similar structural motifs were tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that these compounds could inhibit cell proliferation effectively, with IC50_{50} values suggesting potent activity .

Case Study 1: Anticonvulsant Activity Evaluation

In a systematic evaluation of anticonvulsant activity involving this compound, researchers utilized a picrotoxin-induced seizure model. The compound exhibited a significant protective effect against seizures compared to control groups. The study concluded that the presence of the cyclopropyl group enhances the compound's interaction with GABA receptors .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various thiadiazolidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound displayed notable activity against Staphylococcus aureus and Escherichia coli. This suggests its potential use in developing new antimicrobial agents .

Table: Summary of Biological Activities

Biological ActivityTest ModelResultReference
AnticonvulsantPicrotoxin-induced seizuresSignificant protection
AntimicrobialBacterial strainsEffective against S. aureus and E. coli
AnticancerMCF-7 and A549 cell linesIC50_{50} values < 10 µM

Q & A

Q. What synthetic methodologies are effective for introducing aryl groups into the N5 position of 1,2,5-thiadiazolidine 1,1-dioxide derivatives?

Copper-catalyzed N-arylation using Ullmann or Goldberg-type reactions is a robust method. For example, iodobenzene reacts with thiadiazolidines in dioxane using cesium carbonate as a base, yielding N5-arylated derivatives (48% yield for diphenyl derivatives). Reaction progress is confirmed by FT-IR (disappearance of N-H stretching at ~3,300 cm⁻¹) and ¹H NMR (aromatic proton signals near 7 ppm). ESI-MS further validates [M+Na]⁺ ion peaks .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be optimized to confirm the structure of novel 1,2,5-thiadiazolidine 1,1-dioxide derivatives?

  • ¹H/¹³C NMR : Sharp signals in aromatic regions (e.g., δ 7.89 ppm for aryl protons) and characteristic shifts for cyclopropyl/pyrrolidinyl groups.
  • FT-IR : Monitor N-H stretching (3,300 cm⁻¹) disappearance to confirm arylation or alkylation.
  • UV-Vis : Compare experimental λmax with DFT-predicted electronic transitions for validation .

Q. What biological screening protocols are recommended for evaluating the antimicrobial potential of 1,2,5-thiadiazolidine 1,1-dioxide derivatives?

Use Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. For example, imine derivatives like 3-Imino-4-(4'-methylphenyl)-1,2,5-thiadiazolidine 1,1-dioxide showed efficacy against S. aureus ATCC®6538T, with MIC/MBC values determined via broth microdilution .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are suitable for validating the molecular geometry and electronic properties of 1,2,5-thiadiazolidine 1,1-dioxide derivatives?

Density Functional Theory (DFT) with the 6-311++G(d,p) basis set reliably predicts:

  • Molecular geometries : Bond lengths/angles matching X-ray or NMR data.
  • Frontier Molecular Orbitals (HOMO-LUMO) : Correlate gaps with chemical reactivity (e.g., HOMO-LUMO gaps <4 eV suggest high reactivity).
  • Molecular Electrostatic Potential (MEP) : Identify nucleophilic/electrophilic regions for SAR studies .

Q. How do structural modifications (e.g., cyclopropyl or pyrrolidinyl substituents) influence the binding affinity to targets like γ-secretase or viral proteases?

  • Cyclopropyl groups : Enhance steric shielding, improving metabolic stability.
  • Pyrrolidinyl moieties : Act as hydrogen-bond donors/acceptors for protease inhibition (e.g., γ-secretase inhibitors like MRK-003 with IC₅₀ <1 nM).
  • Substituent positioning : 3-Pyrrolidinyl groups in 2-Cyclopropyl derivatives optimize steric and electronic interactions with EV71 capsid proteins, reducing EC₅₀ to 0.03 nM .

Q. What strategies address low yields or dimerization side products in thiadiazolidine N-alkylation reactions?

  • Controlled stoichiometry : Use 1.2–1.5 equivalents of alkylating agents to minimize over-alkylation.
  • Purification : Flash chromatography (silica gel/ethyl acetate-hexanes) isolates monomeric products (e.g., 44% yield for 2-(2-bromoethyl)-5-(3-phenoxybenzyl) derivatives).
  • Reaction monitoring : TLC or in-situ NMR detects dimerization early .

Q. How do electronic parameters (HOMO-LUMO gaps, MEP) correlate with the biological activity of thiadiazolidine derivatives?

  • HOMO-LUMO gaps : Narrow gaps (<3.5 eV) correlate with enhanced charge transfer in antimicrobial or antiviral derivatives.
  • MEP maps : Regions of high electron density (e.g., sulfonyl groups) interact with enzymatic active sites, as seen in serine protease inhibition .

Data Contradictions and Resolution

  • Antimicrobial vs. Antiviral SAR : While imine derivatives (e.g., 3-Imino-4-anthracenyl) show broad antimicrobial activity , pyrrolidinyl-cyclopropyl analogs exhibit specificity for viral targets like EV71 . Resolve by tailoring substituents to target-specific physicochemical requirements.
  • Yield Discrepancies in Arylation : Copper-catalyzed N-arylation yields vary (13–48%) depending on base (Cs₂CO₃ > K₂CO₃) and solvent polarity (dioxane > DMF). Optimize using Design of Experiments (DoE) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 2
2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide

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